1-(4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
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Overview
Description
1-(4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a synthetic compound of interest in various fields, including organic chemistry, medicinal chemistry, and pharmacology. It is characterized by its complex structure that includes a naphthyridine moiety, a piperidine ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can be synthesized through a multi-step synthetic route:
Formation of the Naphthyridine Core: : The naphthyridine moiety can be synthesized from the condensation of a pyridine derivative with an aminopyridine in the presence of a suitable catalyst.
Introduction of the Piperidine Ring: : The piperidine ring can be introduced through an alkylation reaction using 2-ethylpiperidine.
Coupling with Phenyl Group: : The final step involves coupling the naphthyridine-piperidine intermediate with a phenyl derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the optimization of reaction conditions for large-scale production. This may include:
Use of continuous flow reactors to enhance reaction efficiency.
Optimization of temperature, pressure, and catalyst concentration.
Implementation of purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: : It can be reduced to modify the aromatic rings or amine groups.
Substitution: : Electrophilic and nucleophilic substitutions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst is commonly employed.
Substitution: : Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used.
Major Products
Oxidation Products: : Hydroxylated or carboxylated derivatives.
Reduction Products: : Reduced aromatic rings or amine groups.
Substitution Products: : Halogenated or other substituted phenyl derivatives.
Scientific Research Applications
1-(4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Investigated for its potential therapeutic uses, such as in the treatment of specific diseases.
Industry: : Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: : Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: : Acting as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: : Modulating cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
1-(4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can be compared with other similar compounds:
Structural Analogues: : Compounds with similar naphthyridine and piperidine moieties, such as 1-(4-{[3-(1-Piperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one.
Functional Analogues: : Compounds with similar biological activities or mechanisms of action.
By providing these detailed insights into this compound, we can better understand its chemical properties, synthetic methods, reactions, applications, and mechanisms, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-[4-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-20-7-5-6-14-29(20)25(31)22-15-26-24-21(13-8-16(2)27-24)23(22)28-19-11-9-18(10-12-19)17(3)30/h8-13,15,20H,4-7,14H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGXNQODHBSFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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